6-METHOXY-2-METHYL-3-(MORPHOLINOMETHYL)-4(1H)-QUINOLINONE
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Overview
Description
6-METHOXY-2-METHYL-3-(MORPHOLINOMETHYL)-4(1H)-QUINOLINONE is a synthetic organic compound belonging to the quinolinone family. This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, and a morpholinomethyl group attached to a quinolinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHOXY-2-METHYL-3-(MORPHOLINOMETHYL)-4(1H)-QUINOLINONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinolinone Core: The initial step involves the synthesis of the quinolinone core through a cyclization reaction. This can be achieved by reacting an appropriate aniline derivative with a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the hydroxyl group on the quinolinone core using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Introduction of the Methyl Group: The methyl group is introduced through alkylation reactions, often using methyl halides in the presence of a strong base.
Attachment of the Morpholinomethyl Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-METHOXY-2-METHYL-3-(MORPHOLINOMETHYL)-4(1H)-QUINOLINONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinolinone derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or morpholinomethyl groups are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions include various quinolinone derivatives with modified functional groups, which can exhibit different chemical and biological properties.
Scientific Research Applications
6-METHOXY-2-METHYL-3-(MORPHOLINOMETHYL)-4(1H)-QUINOLINONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-METHOXY-2-METHYL-3-(MORPHOLINOMETHYL)-4(1H)-QUINOLINONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-METHYL-3-PHENYL-1H-INDENE: This compound shares a similar quinolinone core but differs in the substituents attached to the core structure.
3-AMINO-6-METHOXY-2-METHYLPYRIDINE HYDROCHLORIDE: Another compound with a methoxy and methyl group, but with a pyridine core instead of a quinolinone core.
Uniqueness
6-METHOXY-2-METHYL-3-(MORPHOLINOMETHYL)-4(1H)-QUINOLINONE is unique due to its specific combination of functional groups and its quinolinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
6-methoxy-2-methyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-11-14(10-18-5-7-21-8-6-18)16(19)13-9-12(20-2)3-4-15(13)17-11/h3-4,9H,5-8,10H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTQIORJDPMKKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)OC)CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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